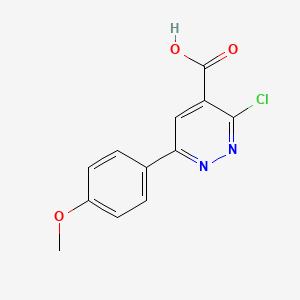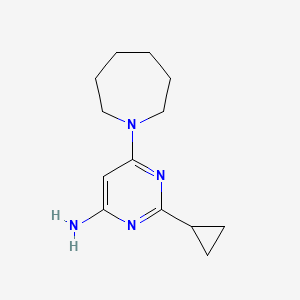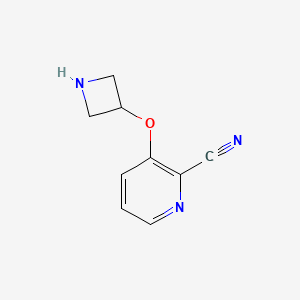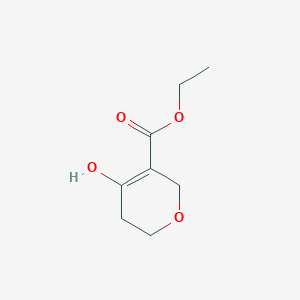![molecular formula C9H16Cl2N4 B1491821 Dihydrochlorure de 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 1949816-61-8](/img/structure/B1491821.png)
Dihydrochlorure de 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de Matériaux Énergétiques
Ce composé présente des applications potentielles dans le développement de matériaux énergétiques, en particulier comme composant de propergols solides composites. Sa stabilité structurale et son bilan d'oxygène optimal le rendent approprié pour une utilisation dans les propergols qui nécessitent une grande stabilité thermique et une production d'énergie élevée .
Synthèse de Systèmes Hétérocycliques Azote-Oxygène
La structure triazolyl-azabicyclooctane présente un intérêt dans la synthèse de systèmes hétérocycliques azote-oxygène. Ces systèmes sont recherchés pour leur enthalpie de formation et leur densité élevées, qui sont des propriétés souhaitables pour le développement de matériaux énergétiques avancés .
Amélioration des Performances des Propergols
Il a été démontré que les furazans substitués dérivés de ce composé surpassent les composants de propergols traditionnels tels que le CL-20, le HMX et le RDX en termes de niveaux d'impulsion spécifique. Cela indique son potentiel pour améliorer les performances des propergols composites solides .
Applications Antioxydantes
Bien que n'étant pas directement lié au composé exact en question, des composés triazolyliques similaires ont été étudiés pour leurs propriétés antioxydantes. Cela suggère que des recherches plus approfondies pourraient explorer les capacités antioxydantes de ce composé spécifique .
Actions Antiprolifératives
Encore une fois, des composés triazolyliques apparentés ont démontré des actions antiprolifératives contre certaines lignées cellulaires cancéreuses. Cela ouvre la possibilité que ce composé soit utilisé dans la recherche sur le cancer pour développer de nouveaux traitements ou comme outil dans l'étude de la prolifération des cellules cancéreuses .
Inhibiteurs Multicibles pour la Thérapie du Cancer
Des composés contenant une fraction triazolylique ont été étudiés en tant qu'inhibiteurs multicibles contre diverses cibles liées au cancer. Ce composé pourrait potentiellement être modifié pour agir comme un inhibiteur multicible, fournissant une approche large du traitement du cancer .
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKSHUIFNDRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)







![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)




![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)
